4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide
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Overview
Description
4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with amino and nitro groups, as well as an oxolan-2-ylmethyl moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of aniline derivatives followed by amide formation and subsequent introduction of the oxolan-2-ylmethyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of amino and nitro groups allows it to form hydrogen bonds, electrostatic interactions, and other non-covalent interactions with its targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-nitrobenzamide: Lacks the oxolan-2-ylmethyl group, which may affect its reactivity and applications.
4-nitro-N-(oxolan-2-ylmethyl)benzamide: Lacks the amino group, which may influence its chemical behavior and biological activity.
3-nitro-N-(oxolan-2-ylmethyl)benzamide: The position of the nitro group is different, potentially altering its properties.
Uniqueness
4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both amino and nitro groups, as well as the oxolan-2-ylmethyl moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-amino-3-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c13-10-4-3-8(6-11(10)15(17)18)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOUTNYGYSCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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